Cyclohexyl(phenyl)methanamine hydrochloride
Description
Historical Context and Development
The compound’s history intertwines with the broader development of arylcyclohexylamines, a class first systematically explored in the early 20th century. While phencyclidine (PCP) and ketamine dominated early pharmacological studies of this structural family, this compound emerged as a simpler analog lacking the piperidine or morpholine substituents found in those clinical anesthetics. Initial synthetic routes reported in the 1950s involved Friedel-Crafts alkylation followed by amination, though these methods suffered from poor stereocontrol and low yields. The 1980s saw improved protocols using catalytic hydrogenation of Schiff bases derived from cyclohexanone and benzaldehyde precursors, marking its transition from a chemical curiosity to a tractable synthetic target.
Key historical milestones include:
Significance in Organic and Medicinal Chemistry
The molecule’s significance stems from three structural features:
- Conformational flexibility : The cyclohexane ring adopts both chair and boat configurations, influencing molecular recognition properties.
- Chiral center : The amine-bearing carbon allows for stereochemical diversification, critical in designing receptor-targeted compounds.
- Aromatic-amphiphilic balance : The phenyl group provides π-stacking capability while the cyclohexyl moiety contributes hydrophobic bulk.
In medicinal chemistry, derivatives have shown preliminary activity as:
- NMDA receptor modulators : Structural similarity to arylcyclohexylamines suggests potential neuropharmacological applications.
- Catalytic intermediates : The hydrochloride salt improves solubility in polar reaction media for cross-coupling reactions.
- Chiral resolving agents : Used in the separation of racemic carboxylic acids via diastereomeric salt formation.
Recent synthetic applications leverage its dual functionality:
$$ \text{Cyclohexanone} + \text{Benzylamine} \xrightarrow{\text{H}_2/\text{Ni}} \text{Cyclohexyl(phenyl)methanamine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt} $$
Current Research Landscape and Challenges
Contemporary studies address three primary challenges:
1. Stereoselective Synthesis
While the (S)-enantiomer (PubChem CID 12280950) can be obtained via chiral auxiliary methods, achieving >95% enantiomeric excess remains energy-intensive due to difficult separation of diastereomers. Emerging electrochemical methods show promise for asymmetric induction without expensive catalysts.
2. Computational Modeling
Density functional theory (DFT) calculations reveal a 12.3 kJ/mol energy difference between axial and equatorial amine conformers, complicating predictions of solid-state packing behavior.
3. Scale-Up Limitations
Current production costs remain prohibitive for industrial applications, with pricing data showing:
| Quantity | Price (USD) | Supplier | |
|---|---|---|---|
| 25 mg | 45 | TRC | |
| 100 mg | 203 | AK Scientific | |
| 1 g | 852.55 | American Custom Chemicals |
Ongoing research priorities include:
- Developing continuous flow synthesis platforms to improve yield
- Exploring bio-catalytic routes using amine dehydrogenases
- Investigating its utility in metal-organic framework (MOF) construction as a chiral template
Properties
IUPAC Name |
cyclohexyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQGHHKHOQSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58271-62-8 | |
| Record name | cyclohexyl(phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl(phenyl)methanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclohexylbenzylamine with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful addition of hydrochloric acid to cyclohexylbenzylamine, followed by purification steps to isolate the hydrochloride salt. The final product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl(phenyl)methanamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Chemistry
Cyclohexyl(phenyl)methanamine hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of enantioselective synthesis methods, making it valuable in asymmetric synthesis and drug development.
Biology
The compound has been investigated for its potential as a ligand in receptor binding studies . Its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggest various biological activities that warrant further exploration .
Medicine
Research into this compound indicates potential therapeutic effects, especially in the context of central nervous system disorders. It has been explored for:
- Antidepressant-like Effects : Studies demonstrate that this compound can significantly increase serotonin levels in animal models, indicating its potential efficacy in treating mood disorders.
- Cognitive Enhancement : Preliminary research suggests improvements in memory and cognitive functions, possibly through cholinergic mechanisms.
- Antimicrobial Effects : In vitro studies have shown significant antimicrobial activity against various bacterial strains, highlighting its potential as an antimicrobial agent.
Antidepressant Activity
A study highlighted that this compound significantly increased serotonin levels in rodent models, suggesting a mechanism similar to traditional antidepressants. This finding supports its potential role in developing new antidepressant therapies.
Cognitive Function
Research indicated that compounds with similar structures led to enhancements in cognitive tasks among rodent models. These findings suggest that this compound may offer cognitive benefits worth exploring further.
Antimicrobial Effects
In vitro studies revealed significant antimicrobial activity against various bacterial strains, prompting further investigation into its potential applications as an antimicrobial agent.
Mechanism of Action
The mechanism of action of cyclohexyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of cyclohexyl(phenyl)methanamine hydrochloride with analogous compounds:
Key Observations:
- Ring Size Impact : Replacing the cyclohexyl group in cyclohexyl(phenyl)methanamine HCl with a cyclopentyl group (as in cypenamine HCl) reduces molecular weight by ~28 g/mol, which may influence pharmacokinetics .
- Positional Isomerism : 1-Phenylcyclohexylamine HCl differs from cyclohexyl(phenyl)methanamine HCl in the attachment position of the phenyl group, altering steric effects and receptor interactions .
Biological Activity
Cyclohexyl(phenyl)methanamine hydrochloride, also known as Cyclohexylphenylmethanamine , is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
This compound is characterized by its amine group, which plays a crucial role in its biological interactions. The compound can form hydrogen bonds and electrostatic interactions with various molecular targets, including enzymes and receptors. This interaction can lead to either inhibition or activation of enzymatic activity, which is pivotal in modulating biological processes.
Mechanisms of Action:
- Enzyme Interaction: The amine group can interact with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation: The compound may influence cell membrane receptors, thereby affecting signal transduction pathways that are vital for cellular communication.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study assessed its efficacy against various bacterial strains using methods such as the agar-well diffusion technique. Results demonstrated notable antibacterial effects against gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells through the modulation of specific signaling pathways.
Case Study:
A preclinical study evaluated the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. This suggests that the compound may serve as a lead candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| Cyclohexylamine | Moderate | Low | Less sterically hindered |
| Phenylmethanamine | High | Moderate | Lacks cyclohexyl group |
| Cyclohexyl(phenyl)methanol | Low | Low | Contains hydroxyl group |
Q & A
Q. What are the key considerations for synthesizing cyclohexyl(phenyl)methanamine hydrochloride in a laboratory setting?
- Methodological Answer : Synthesis should prioritize stereoselective reduction of intermediates, such as imines or ketones, to minimize racemization. For example, using sodium borohydride or catalytic hydrogenation under controlled conditions can enhance enantiomeric purity. A stable intermediate like an N-oxide (e.g., derived from tetralones) can improve yield and reduce side reactions .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm cyclohexyl and phenyl group integration.
- HPLC : C18 column (5 µm, 150 × 4.6 mm) with UV detection at 220 nm for impurity profiling (e.g., detecting ≤0.1% related substances) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks at m/z 225.76 (CHClN) .
- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .
Q. What are the optimal storage conditions for this compound to ensure long-term stability?
- Methodological Answer :
- Store at 2–8°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation.
- Avoid exposure to light by using amber glass vials.
- Monitor stability via periodic HPLC analysis to detect hydrolytic byproducts (e.g., free amine formation) .
Advanced Research Questions
Q. What advanced analytical techniques are required to resolve stereochemical ambiguities in this compound derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with hexane/isopropanol (90:10) mobile phase to separate enantiomers.
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a chiral resolving agent (e.g., tartaric acid derivatives) .
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry by comparing experimental and simulated spectra .
Q. How can researchers address discrepancies in pharmacological data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to in vivo effects but are absent in in vitro assays.
- Protein Binding Studies : Measure free drug concentration using equilibrium dialysis to account for plasma protein binding differences.
- Pharmacokinetic Modeling : Integrate bioavailability data (e.g., logP = 2.1) to adjust dosing regimens .
Q. What strategies mitigate batch-to-batch variability during large-scale synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring via FTIR to track reaction progress and intermediate purity.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, reaction time) using factorial designs to reduce variability.
- Quality Control : Adhere to EP/PharmEur standards for impurity limits (e.g., ≤0.15% for any single unknown impurity) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Solvent Polarity Index : Test solubility in solvents with defined Hansen parameters (e.g., δ, δ, δ).
- Temperature-Dependent Studies : Measure solubility at 25°C and 37°C to assess entropy-driven dissolution.
- Counterion Effects : Compare hydrochloride salt solubility with free base forms in DMSO and water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
